N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c22-19(12-15-4-2-1-3-5-15)13-21-20(23)17-8-6-16(7-9-17)18-10-11-24-14-18/h1-11,14,19,22H,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPRWJYGHGTHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-(thiophen-3-yl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydroxy-Phenylpropyl Group: The hydroxy-phenylpropyl group can be introduced via a nucleophilic substitution reaction, where the benzamide core reacts with a suitable halide precursor of the hydroxy-phenylpropyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use as a biochemical probe or in the development of bioactive molecules.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of advanced materials or as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy-phenylpropyl group could play a role in hydrogen bonding or hydrophobic interactions, while the thiophene ring might contribute to π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The compound’s structural uniqueness lies in its combination of thiophen-3-yl and 2-hydroxy-3-phenylpropyl groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Group Comparisons
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide is a synthetic compound notable for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide core with a hydroxy group and a thiophene ring, contributing to its unique biological properties.
| Property | Details |
|---|---|
| IUPAC Name | N-(2-hydroxy-3-phenylpropyl)-4-thiophen-3-ylbenzamide |
| Molecular Formula | C20H19NO2S |
| Molecular Weight | 351.43 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the thiophene ring may facilitate π-π stacking interactions, enhancing binding affinity to target proteins .
Inhibition of Histone Deacetylases (HDACs)
One of the most significant findings regarding the biological activity of this compound is its role as an HDAC inhibitor. A related compound, N-hydroxy-4-(3-phenylpropanamido)benzamide (5j), has shown promising results in inhibiting HDAC1 and HDAC8, leading to antiproliferative effects against various cancer cell lines, particularly breast cancer cells .
Efficacy in Cancer Therapy
The compound has demonstrated the following effects in cancer studies:
- Cell Cycle Arrest : Induces G(2)/M phase arrest in MDA-MB-231 breast cancer cells.
- Apoptosis Induction : Promotes apoptosis through modulation of proteins like p21, caspase-3, and Bcl-x(L).
- Invasion Inhibition : Downregulates active MMP2, reducing cell invasion capabilities .
Case Studies
- Breast Cancer Treatment : In vitro studies have shown that the compound significantly inhibits cell growth in breast cancer cell lines with IC50 values lower than traditional therapies like SAHA (Suberoylanilide Hydroxamic Acid) .
- Mechanistic Insights : Research indicates that the compound's mechanism involves modulation of histone acetylation status and subsequent gene expression changes that favor apoptotic pathways over survival pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide, and what key steps are involved?
- Methodology : The synthesis typically involves coupling a benzoyl chloride derivative with an amine-containing intermediate. For example, in related compounds (e.g., WW-III-55), the benzamide core is formed via nucleophilic substitution under reflux conditions (e.g., 48 hours in THF at 66°C), followed by purification using normal-phase chromatography (10% MeOH in DCM) . Key reagents include N,N-diisopropylethylamine (DIPEA) as a base, and solvents like THF or acetonitrile.
- Characterization : Post-synthesis validation requires H NMR (to confirm substituent integration) and LC-MS (to verify molecular weight and purity) .
Q. How is the structural integrity of this compound confirmed in academic research?
- Analytical Workflow :
Spectroscopy : H NMR (300–400 MHz) identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, benzamide aromatic protons at δ 7.6–8.0 ppm) .
Mass Spectrometry : ESI-MS or LC-MS confirms the molecular ion peak (e.g., [M+H] at m/z 456.2) .
Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays) .
Q. What initial biological assays are recommended for evaluating this compound?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays (e.g., MIC against S. aureus or E. coli) using 96-well plates .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .
- Neurological Targets : Radioligand binding assays for dopamine D3 receptors (IC determination using H-labeled ligands) .
Advanced Research Questions
Q. How can reaction yields be optimized for multi-step syntheses of this compound?
- Critical Parameters :
- Temperature Control : Prolonged reflux (48–72 hours) improves coupling efficiency but risks decomposition; microwave-assisted synthesis may reduce time .
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of amines, but DMF may require lower temperatures to avoid side reactions .
- Purification : Gradient elution (e.g., 0–100% EtOAc/hexane) in flash chromatography minimizes co-elution of byproducts .
Q. What strategies resolve contradictions in reported biological activity data for thiophene-containing benzamides?
- Root-Cause Analysis :
Structural Analogues : Compare substituent effects (e.g., thiophen-3-yl vs. thiophen-2-yl) on receptor binding using molecular docking .
Assay Variability : Normalize data using positive controls (e.g., cisplatin for cytotoxicity, haloperidol for D3 receptor assays) .
Solubility Factors : Use co-solvents (e.g., 10% DMSO in saline) to ensure consistent bioavailability in in vitro models .
Q. How is structure-activity relationship (SAR) studied for this compound’s neuropharmacological effects?
- SAR Workflow :
Analog Synthesis : Modify the hydroxypropyl or thiophene moiety (e.g., replace thiophene with furan) .
Binding Assays : Test analogues against dopamine D3 receptors via competitive displacement assays (IC values).
Behavioral Models : Evaluate reductions in cocaine self-administration in rodents (dose range: 10–30 mg/kg, i.p.) .
- Key Finding : The thiophen-3-yl group enhances D3 receptor affinity compared to phenyl derivatives (pIC = 7.2 vs. 6.5) .
Data Interpretation and Troubleshooting
Q. How are unexpected byproducts identified and mitigated during synthesis?
- Diagnostic Tools :
- TLC Monitoring : Spotting at 2-hour intervals detects early-stage intermediates (e.g., unreacted benzoyl chloride).
- High-Resolution MS : Identifies halogenated byproducts (e.g., bromo-adducts from alkylation steps) .
Q. What computational methods support the design of derivatives with improved pharmacokinetics?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
